molecular formula C8H4FN3O3 B045354 7-Fluoro-6-nitroquinazolin-4(3H)-one CAS No. 162012-69-3

7-Fluoro-6-nitroquinazolin-4(3H)-one

Cat. No.: B045354
CAS No.: 162012-69-3
M. Wt: 209.13 g/mol
InChI Key: VTUAEMSZEIGQRM-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 6th position on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One common method starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination to form an intermediate compound. This intermediate then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Reduction: The reduction of the nitro group yields 7-fluoro-6-aminoquinazolin-4(3H)-one.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-6-nitroquinazolin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-6-nitroquinazolin-4-ylamine
  • 7-Fluoro-6-nitro-4-hydroxyquinazoline

Uniqueness

7-Fluoro-6-nitroquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in drug development and material science .

Properties

IUPAC Name

7-fluoro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUAEMSZEIGQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427688
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-69-3
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-6-nitroquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the different functional groups in 7-Fluoro-6-nitroquinazolin-4(3H)-one?

A1: The quinazolinone ring system in this compound is essentially planar []. The nitro group exhibits a twist of 12.0° relative to the quinazolinone ring plane []. This information suggests a relatively flat molecule with a slightly out-of-plane nitro group.

Q2: How is the crystal structure of this compound stabilized?

A2: The crystal structure of this compound is stabilized by intermolecular hydrogen bonds []. These bonds, specifically N—H⋯O, C—H⋯N, and C—H⋯O interactions, contribute to the molecule's packing arrangement within the crystal lattice [].

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